2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone, also known as Methylphenidate, is a psychoactive drug commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that enhances dopamine and norepinephrine neurotransmission in the brain.
Scientific Research Applications
Electrochemical Synthesis
A study by Nematollahi and Amani (2011) explored the electrochemical synthesis of new substituted phenylpiperazine derivatives, demonstrating a reagent-less method in aqueous solutions with high atom economy.
Potential Estrogen Receptor Modulators
Pandey et al. (2002) investigated compounds including 1-(4-substituted phenyl)-methanone derivatives for their potential as estrogen receptor modulators, finding significant uterotrophic inhibition and cytotoxicity against human malignant breast cell lines Pandey et al. (2002).
Memory Improvement in Mice
Zhang Hong-ying (2012) focused on the effect of certain derivatives on learning and memory reconstruction dysfunction in mice, showing significant improvement in memory functions Zhang Hong-ying (2012).
Corrosion Inhibition
Research by Hegazy et al. (2012) evaluated Schiff base derivatives as corrosion inhibitors for carbon steel in hydrochloric acid, finding that certain compounds acted as effective mixed inhibitors Hegazy et al. (2012).
Drug Reactivity and Biochemical Properties
Onawole et al. (2017) conducted a computational assessment of the biochemical properties and vibrational assignments of a synthesized arylpiperazine-based drug, suggesting its potential role as an agonist in the human GABA A receptor Onawole et al. (2017).
Anti-Breast Cancer Agents
Mahmoud et al. (2021) synthesized novel thiazolyl(hydrazonoethyl)thiazoles, including derivatives of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone, revealing promising antitumor activities against MCF-7 tumor cells Mahmoud et al. (2021).
Anticonvulsant Activity
Rajak et al. (2010) designed and synthesized novel semicarbazone derivatives, investigating their anticonvulsant activities and establishing a pharmacophoric model with four binding sites essential for this activity Rajak et al. (2010).
properties
IUPAC Name |
2-(4-methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-16-7-9-17(10-8-16)15-19(22)21-13-11-20(12-14-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTXJJDUZMQTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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